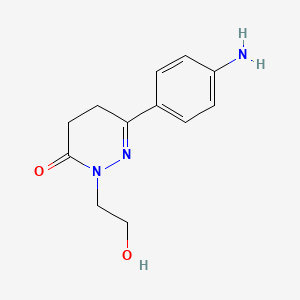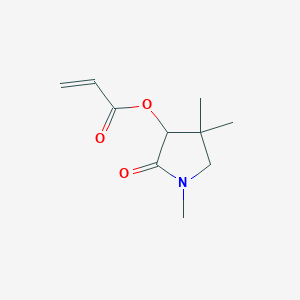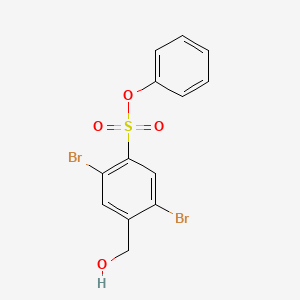
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate is an organic compound characterized by the presence of bromine, hydroxymethyl, and sulfonate groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate typically involves the bromination of phenyl benzene-1-sulfonate followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylated derivatives.
- Reduction reactions result in sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the hydroxymethyl and sulfonate groups can form hydrogen bonds and ionic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 2,5-dibromo-4-methylbenzene-1-sulfonate: Lacks the hydroxymethyl group, which affects its reactivity and applications.
Phenyl 2,5-dichloro-4-(hydroxymethyl)benzene-1-sulfonate: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
Phenyl 2,5-dibromo-4-(hydroxymethyl)benzene-1-carboxylate: Has a carboxylate group instead of a sulfonate group, influencing its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
832726-31-5 |
|---|---|
Molekularformel |
C13H10Br2O4S |
Molekulargewicht |
422.09 g/mol |
IUPAC-Name |
phenyl 2,5-dibromo-4-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C13H10Br2O4S/c14-11-7-13(12(15)6-9(11)8-16)20(17,18)19-10-4-2-1-3-5-10/h1-7,16H,8H2 |
InChI-Schlüssel |
YFXSQMNWGXAZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
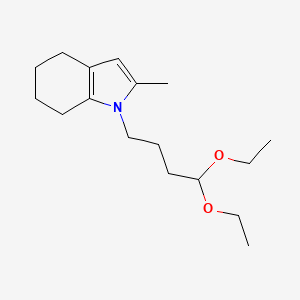

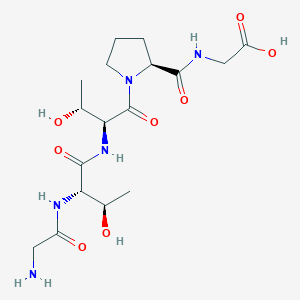
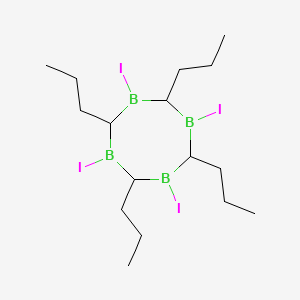

![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
